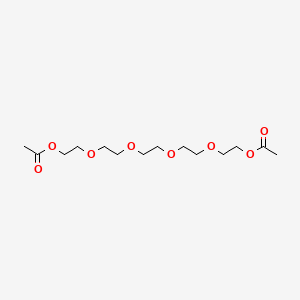
1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel- is a complex organic compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring structure containing two oxygen atoms and three carbon atoms. The presence of the phenyl group and specific stereochemistry at the 2 and 4 positions of the dioxolane ring makes this compound unique and valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxolanes can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brønsted or Lewis acid catalyst. For the specific compound 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel-, the phenyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the dioxolane ring using a suitable diol and acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous removal of water from the reaction mixture using a Dean-Stark apparatus is a common technique to drive the reaction to completion.
化学反応の分析
Types of Reactions: 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like organolithium reagents (RLi) and Grignard reagents (RMgX) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted dioxolanes or other organic compounds.
科学的研究の応用
This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: It can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Industry: Utilized in the production of polymers and other materials.
作用機序
1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel- is unique due to its specific stereochemistry and the presence of the phenyl group. Similar compounds include other substituted 1,3-dioxolanes, such as 1,3-Dioxolane, 2-methyl-2-phenyl-. These compounds differ in their substituents and stereochemistry, leading to different chemical properties and applications.
類似化合物との比較
1,3-Dioxolane, 2-methyl-2-phenyl-
1,3-Dioxolane, 2,4-dimethyl-
1,3-Dioxolane, 2,2-dimethyl-
This detailed overview provides a comprehensive understanding of 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4R)-rel-, its preparation, reactions, applications, and comparison with similar compounds
特性
CAS番号 |
25687-72-3 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
(2R,4R)-2,4-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-,11-/m1/s1 |
InChIキー |
CIHKNVXTQCYONS-MWLCHTKSSA-N |
異性体SMILES |
C[C@@H]1CO[C@@](O1)(C)C2=CC=CC=C2 |
正規SMILES |
CC1COC(O1)(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



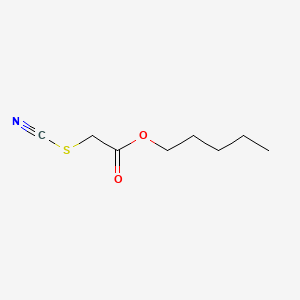
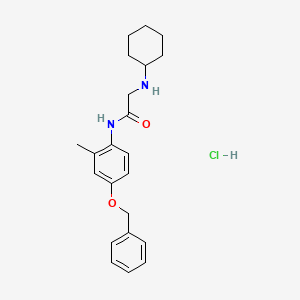
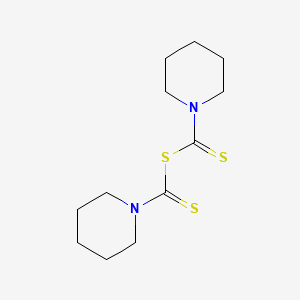
![3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15346093.png)
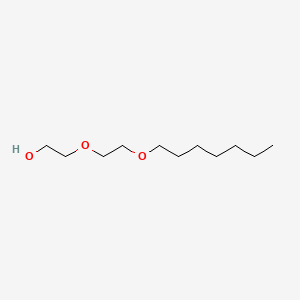

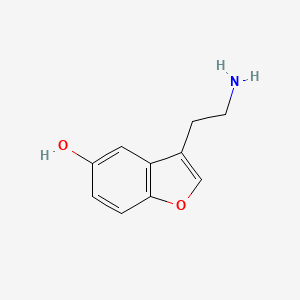

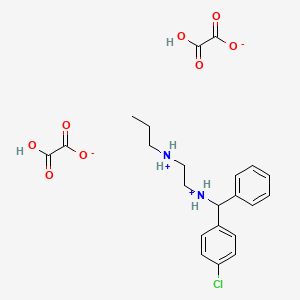
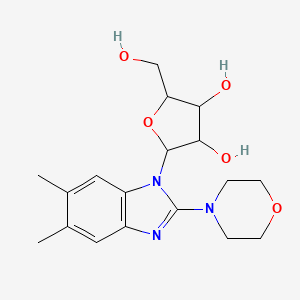
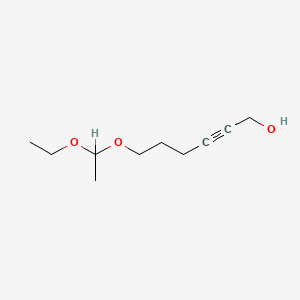
![Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-](/img/structure/B15346157.png)
